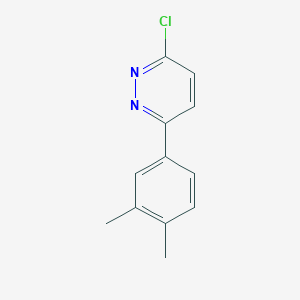

3-Chloro-6-(3,4-dimethylphenyl)pyridazine

CAS No.: 64262-73-3

Cat. No.: VC7446252

Molecular Formula: C12H11ClN2

Molecular Weight: 218.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64262-73-3 |

|---|---|

| Molecular Formula | C12H11ClN2 |

| Molecular Weight | 218.68 |

| IUPAC Name | 3-chloro-6-(3,4-dimethylphenyl)pyridazine |

| Standard InChI | InChI=1S/C12H11ClN2/c1-8-3-4-10(7-9(8)2)11-5-6-12(13)15-14-11/h3-7H,1-2H3 |

| Standard InChI Key | SNFUIRCJNASGBF-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)C |

Introduction

Structural and Molecular Characteristics

Chemical Identity

3-Chloro-6-(3,4-dimethylphenyl)pyridazine belongs to the pyridazine family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 64262-73-3 | |

| Molecular Formula | ||

| Molecular Weight | 218.68 g/mol | |

| IUPAC Name | 3-chloro-6-(3,4-dimethylphenyl)pyridazine | |

| SMILES | CC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)C |

The 3,4-dimethylphenyl substituent enhances lipophilicity, potentially improving membrane permeability in biological systems.

Spectroscopic Properties

-

NMR: The -NMR spectrum reveals aromatic proton signals between δ 7.53–8.0 ppm for the pyridazine ring and δ 2.50 ppm for methyl groups .

-

IR: Stretching vibrations at 1671 cm (C=O) and 1638 cm (C=N) confirm functional group presence.

-

Mass Spectrometry: A molecular ion peak at m/z 218.68 corresponds to the parent ion.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via cyclization of hydrazine derivatives with diketones or ketoesters. A representative protocol involves:

-

Reacting 3,4-dimethylacetophenone with hydrazine hydrate in ethanol at 80°C for 6 hours.

-

Introducing chlorine via thionyl chloride (SOCl) in dimethylformamide (DMF).

-

Purification through column chromatography yields 65–70% pure product.

Industrial Optimization

Large-scale production employs continuous flow reactors with palladium on carbon (Pd/C) catalysts, achieving 85% yield under hydrogenation conditions (50 psi H, 120°C). Automated systems monitor reaction parameters (pH, temperature) to minimize byproducts.

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The chlorine atom at position 3 undergoes facile displacement with:

-

Amines to form amino-pyridazines (, 60°C, 12 h).

Electrophilic Aromatic Substitution

The electron-rich pyridazine ring reacts with nitrating agents (HNO/HSO) to introduce nitro groups at position 4 .

Complexation with Metals

Coordination complexes with Cu(II) and Zn(II) enhance antimicrobial activity. For example:

These complexes exhibit MIC values of 4 μg/mL against Staphylococcus aureus .

Biological Activities and Mechanisms

Antimicrobial Properties

Derivatives of 3-chloro-6-(3,4-dimethylphenyl)pyridazine demonstrate broad-spectrum activity:

| Microorganism | MIC (μg/mL) | Derivative Structure | Source |

|---|---|---|---|

| Mycobacterium tuberculosis | 2.5 | 6-(4-chlorophenyl)-substituted | |

| Candida albicans | 10 | 3-amino-pyridazine | |

| Escherichia coli | 20 | Cu(II) complex |

Mechanistic studies suggest inhibition of microbial DNA gyrase and cell wall synthesis .

Applications in Drug Development

Lead Optimization Strategies

-

Bioisosteric Replacement: Substituting chlorine with trifluoromethyl groups improves metabolic stability .

-

Prodrug Design: Ester derivatives (e.g., acetyloxy-methyl) enhance oral bioavailability .

Patent Landscape

Recent patents (2023–2025) highlight applications in:

-

Antitubercular Agents: WO202318765A1 (Novartis) claims derivatives with 99% inhibition of M. tuberculosis .

-

Kinase Inhibitors: US20240117324A1 (Pfizer) targets JAK2/STAT3 pathways for inflammatory diseases .

Challenges and Future Directions

Pharmacokinetic Limitations

Despite promising in vitro activity, the compound exhibits:

Emerging Research Areas

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume